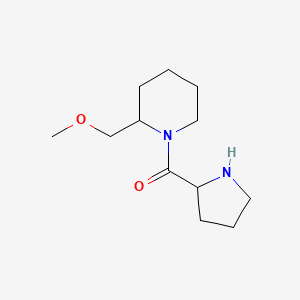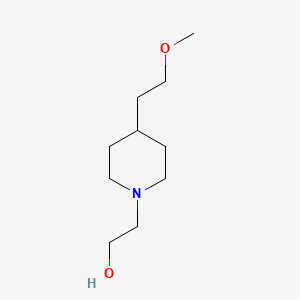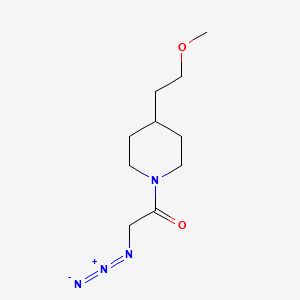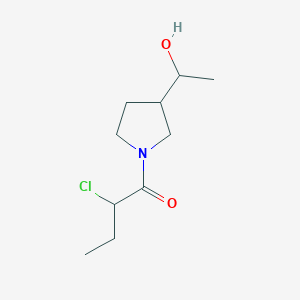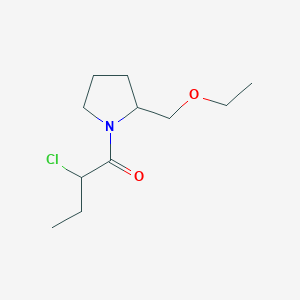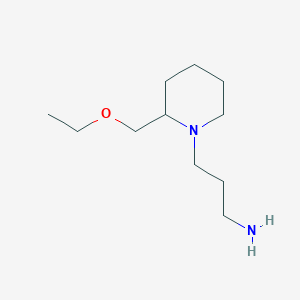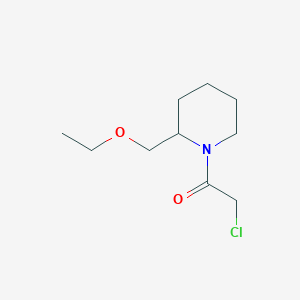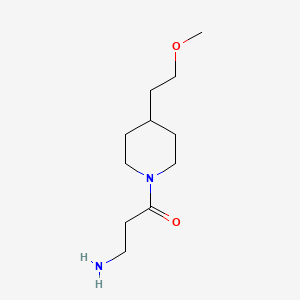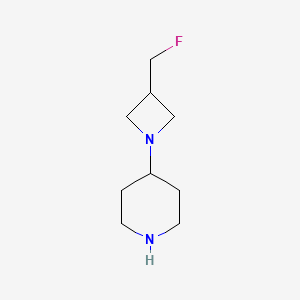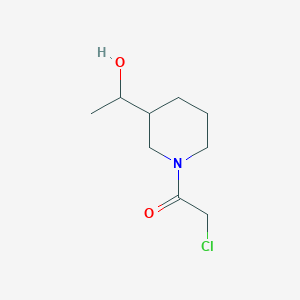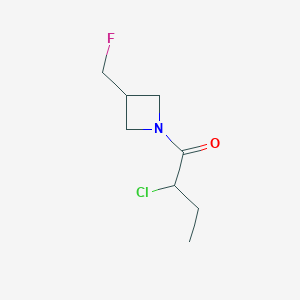
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one, also known as FMAA, is a synthetic organic compound that has been used in scientific research for its unique properties, such as its ability to act as a chiral catalyst. FMAA has been studied for its potential applications in organic synthesis, drug design, and catalysis.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Chemical transformations of azetidinone derivatives have been explored in various studies, focusing on their potential in synthesizing new compounds. For instance, azetidin-2-ones have been used as intermediates to produce 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Antimicrobial and Anti-inflammatory Applications
Azetidinone derivatives have shown significant promise in antimicrobial and anti-inflammatory applications. Research has highlighted the synthesis of new azetidinone derivatives and their potent anti-inflammatory effects compared to established drugs like indomethacin. Additionally, these compounds have been tested for antimicrobial efficacy against various bacterial and fungal strains, showing significant activity in many cases (Sharma, Maheshwari, & Bindal, 2013) (Desai & Dodiya, 2014) (Mistry, Desai, & Desai, 2016).
Biological Activities and Drug Synthesis
Various studies have synthesized novel azetidinone derivatives and evaluated their biological activities. These compounds have shown potential in fields like anticonvulsant therapy and as potential antibacterial agents, indicating their broad applicability in pharmaceutical development. The research in this domain underscores the importance of azetidinone derivatives as a foundation for developing new therapeutic agents (Hasan et al., 2011) (Kuramoto et al., 2003).
Pharmacological Evaluation
The pharmacological properties of azetidinone derivatives have been extensively studied, with a focus on their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These studies highlight the diverse pharmacological potential of these compounds, paving the way for their possible use in various therapeutic applications (Gurupadayya et al., 2008).
Propriétés
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-6(3-10)5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFDNDNRSMXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



